molecular formula C11H8N2O2 B1582298 4-(3-Nitrophenyl)pyridine CAS No. 4282-48-8

4-(3-Nitrophenyl)pyridine

Cat. No. B1582298
Key on ui cas rn: 4282-48-8
M. Wt: 200.19 g/mol
InChI Key: AFVBDOPDKXFXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785468B2

Procedure details

To a 250 ml flask was added 1-bromo-3-nitrobenzene 34.1.A (500 mg, 2.5 mmol), pyridin-4-ylboronic acid (665 mg, 5.45 mmol), and Pd(Ph3)4 (578 mg, 0.5 mmole), 40 ml of DMF, 10 ml of saturated aqueous sodium bicarbonate and cesium carbonate (1.63 g, 5.0 mmol). The resulting mixture was stirred overnight at 70° C., at which time the reaction mixture was partitioned between 500 ml of EtOAc and 100 ml of water. The organic layer was extracted twice more with 100 ml of water and the organic phase was concentrated to afford 34.1.B which was used in the next step without any further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[N:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[N+:8]([C:4]1[CH:3]=[C:2]([C:14]2[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
665 mg
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Pd(Ph3)4
Quantity
578 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 70° C., at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between 500 ml of EtOAc and 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted twice more with 100 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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